molecular formula C19H17ClN2O2S B2473973 2-((4-chlorobenzyl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide CAS No. 1114657-35-0

2-((4-chlorobenzyl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

Cat. No.: B2473973
CAS No.: 1114657-35-0
M. Wt: 372.87
InChI Key: VAGAQAKZAISOFX-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a chlorobenzyl group, a thioether linkage, and an isoxazole ring. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-13-2-6-15(7-3-13)17-10-21-24-19(17)22-18(23)12-25-11-14-4-8-16(20)9-5-14/h2-10H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGAQAKZAISOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Thioether Formation: The thioether linkage is formed by reacting a chlorobenzyl halide with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the coupling of the isoxazole derivative with the thioether intermediate in the presence of an acylating agent to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-((4-chlorobenzyl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole ring and thioether linkage could play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

    2-((4-chlorobenzyl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide: can be compared with other acetamides and isoxazole derivatives.

    Unique Features: The combination of the chlorobenzyl group, thioether linkage, and isoxazole ring makes it unique compared to other compounds with similar structures.

List of Similar Compounds

  • N-(4-(p-tolyl)isoxazol-5-yl)acetamide
  • 4-chlorobenzyl thioether derivatives
  • Isoxazole-based acetamides

For precise and detailed information, consulting specific scientific literature and databases is recommended

Biological Activity

2-((4-chlorobenzyl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide, with the CAS number 1114657-35-0, is a synthetic organic compound belonging to the acetamide class. Its unique structure, featuring a chlorobenzyl group, a thioether linkage, and an isoxazole ring, positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19_{19}H17_{17}ClN2_2O2_2S
  • Molecular Weight : 372.9 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The compound's mechanism of action is likely related to its interaction with specific biological targets such as enzymes and receptors.

The compound may exert its effects through:

  • Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in disease processes.
  • Receptor Modulation : The isoxazole ring can facilitate binding to specific receptors, altering cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating various isoxazole derivatives indicated that compounds similar to this compound exhibited significant anticancer properties against several cancer cell lines. The half-maximal inhibitory concentration (IC50_{50}) values were notably low, suggesting potent activity against tumor cells .
  • Anti-inflammatory Effects : Research has shown that thioether-containing compounds can modulate inflammatory responses. In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages .
  • Antimicrobial Activity : Although primarily noted for its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity against certain bacterial strains. Comparisons with known antibiotics indicated that while less potent than standard treatments, it still displayed measurable effects .

Comparative Analysis

A comparison with structurally similar compounds provides insight into the unique features of this compound:

Compound NameStructure FeaturesBiological Activity
Compound AIsoxazole + ThioetherModerate anticancer
Compound BChlorobenzene + AmideAnti-inflammatory
This compound Chlorobenzene + Thioether + IsoxazolePotent anticancer & anti-inflammatory

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